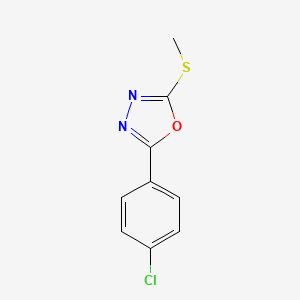![molecular formula C18H15N3O3S B5488157 N-(8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-yl)-2-(methylthio)benzamide](/img/structure/B5488157.png)
N-(8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-yl)-2-(methylthio)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-yl)-2-(methylthio)benzamide, also known as MDL-29951, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-(8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-yl)-2-(methylthio)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. In cancer research, N-(8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-yl)-2-(methylthio)benzamide has been shown to inhibit the activity of protein kinase CK2, which plays a role in cell growth and survival. In inflammation research, N-(8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-yl)-2-(methylthio)benzamide has been demonstrated to inhibit the activation of NF-κB, a transcription factor that regulates the production of pro-inflammatory cytokines. In neurological disorder research, N-(8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-yl)-2-(methylthio)benzamide has been investigated for its potential to modulate the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
N-(8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-yl)-2-(methylthio)benzamide has been shown to have various biochemical and physiological effects in different research fields. In cancer research, N-(8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-yl)-2-(methylthio)benzamide has been demonstrated to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, N-(8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-yl)-2-(methylthio)benzamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the migration of immune cells to the site of inflammation. In neurological disorder research, N-(8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-yl)-2-(methylthio)benzamide has been investigated for its potential to improve cognitive function and reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-yl)-2-(methylthio)benzamide for lab experiments is its relatively low toxicity compared to other chemical compounds. This allows for higher concentrations to be used in experiments without causing harm to cells or animals. However, one limitation is the lack of studies on the pharmacokinetics and pharmacodynamics of N-(8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-yl)-2-(methylthio)benzamide, which makes it difficult to determine the optimal dosage and administration route.
Direcciones Futuras
There are several future directions for the research of N-(8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-yl)-2-(methylthio)benzamide. In cancer research, further studies are needed to investigate the potential of N-(8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-yl)-2-(methylthio)benzamide as a chemotherapeutic agent and to determine its efficacy in combination with other drugs. In inflammation research, future studies could focus on the development of N-(8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-yl)-2-(methylthio)benzamide as a treatment for chronic inflammatory diseases. In neurological disorder research, future studies could investigate the potential of N-(8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-yl)-2-(methylthio)benzamide as a disease-modifying agent for Alzheimer's disease and Parkinson's disease.
In conclusion, N-(8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-yl)-2-(methylthio)benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-yl)-2-(methylthio)benzamide have been discussed in this paper. Further research is needed to fully understand the potential of N-(8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-yl)-2-(methylthio)benzamide as a therapeutic agent in various fields.
Métodos De Síntesis
The synthesis of N-(8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-yl)-2-(methylthio)benzamide involves the reaction of 6-chloro-8-methyl[1,3]dioxolo[4,5-g]quinazoline with 2-(methylthio)benzoyl chloride in the presence of a base. The resulting product is purified through column chromatography to obtain N-(8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-yl)-2-(methylthio)benzamide in a solid form.
Aplicaciones Científicas De Investigación
N-(8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-yl)-2-(methylthio)benzamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. In cancer research, N-(8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-yl)-2-(methylthio)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In inflammation research, N-(8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-yl)-2-(methylthio)benzamide has been demonstrated to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In neurological disorder research, N-(8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-yl)-2-(methylthio)benzamide has been investigated for its potential as a neuroprotective agent in Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(8-methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-10-12-7-14-15(24-9-23-14)8-13(12)20-18(19-10)21-17(22)11-5-3-4-6-16(11)25-2/h3-8H,9H2,1-2H3,(H,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLIUSNQOGUVNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC3=C(C=C12)OCO3)NC(=O)C4=CC=CC=C4SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{5-[2-(3,4-dimethoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5488081.png)
![2-[2-chloro-4-(4-thiomorpholinylcarbonyl)phenyl]-1,2-thiazinane 1,1-dioxide](/img/structure/B5488096.png)
![N-[1-(4-fluorophenyl)propyl]-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5488103.png)
![2-benzyl-1-[(4-chlorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5488110.png)

![8-(3-fluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5488123.png)
![4-[1-(1,3-benzodioxol-5-yl)-4-piperidinyl]-N-cyclopropyl-2-piperazinecarboxamide](/img/structure/B5488131.png)
![3-(4-bromophenyl)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5488143.png)

![5-[(4-ethoxyphenyl)amino]-2-(2-phenylvinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5488146.png)
![N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}-2-methylbenzamide](/img/structure/B5488148.png)

